6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile
Description
Molecular Formula: C₉H₇N₃O₂ Structure: A bicyclo[3.1.0]hexane core featuring two nitrile groups (‑C≡N), two ketone oxygen atoms (C=O), and two methyl substituents at the 6,6-positions. The SMILES notation is CC1(C2(C1(C(=O)NC2=O)C#N)C#N)C . Physical Properties:
- Density: 1.44 g/cm³
- Melting Point: 246.7°C
- Boiling Point: 484.3°C at 760 mmHg
- Vapor Pressure: 1.56×10⁻⁹ mmHg at 25°C .
Properties
CAS No. |
5512-95-8 |
|---|---|
Molecular Formula |
C9H7N3O2 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile |
InChI |
InChI=1S/C9H7N3O2/c1-7(2)8(3-10)5(13)12-6(14)9(7,8)4-11/h1-2H3,(H,12,13,14) |
InChI Key |
FOMVWDRGKOOUGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(C1(C(=O)NC2=O)C#N)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile typically involves multiple steps. One common method includes the intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation to produce the desired bicyclic compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized use in research and pharmaceuticals. the synthetic route mentioned above can be scaled up for industrial purposes, with careful optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile is used in various scientific research applications:
Medicinal Chemistry: It serves as a crucial intermediate in the synthesis of antiviral medications, such as boceprevir and pf-07321332, which are used to treat hepatitis C and COVID-19, respectively.
Organic Synthesis: The compound’s unique structure makes it valuable for developing new synthetic methodologies and exploring reaction mechanisms.
Biological Studies: Researchers use this compound to study enzyme interactions and molecular recognition processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an intermediate that facilitates the formation of active pharmaceutical ingredients. The compound’s bicyclic structure allows it to fit into enzyme active sites, inhibiting their function and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Physicochemical Comparisons
Detailed Analysis of Structural and Functional Differences
Substituent Effects on Reactivity and Stability
- Phenyl vs. Methyl : The phenyl group in the C₁₃H₇N₃O₂ analog increases molecular weight and lipophilicity, likely improving membrane permeability in biological systems . This contrasts with the parent compound’s lower logP (predicted ~1.5), suggesting divergent applications in agrochemical vs. pharmaceutical contexts.
Thermal and Chemical Stability
- The parent compound exhibits a high boiling point (484.3°C), attributed to strong intramolecular hydrogen bonding between the amide and carbonyl groups . In contrast, the sulfinyl/thiophene derivative (C₁₁H₁₄N₂O₂S₂) may decompose at lower temperatures due to sulfur-oxygen bond instability .
Commercial and Research Relevance
- Procymidone : A commercially successful fungicide, highlighting how structural modifications (e.g., dichlorophenyl groups) can confer bioactivity absent in the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
